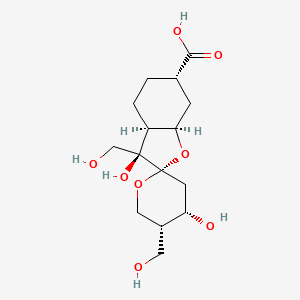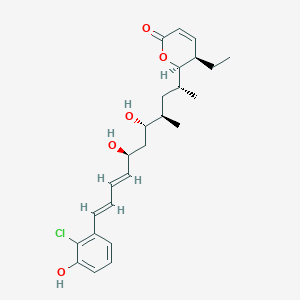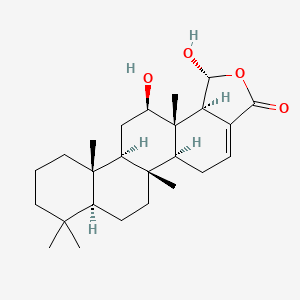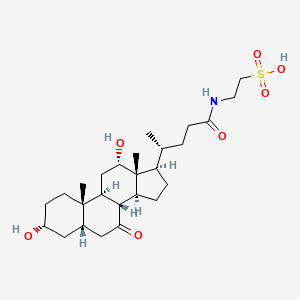
3,12-Dihydroxy-7-oxocholanoyltaurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxotaurodeoxycholic acid is a bile acid taurine conjugate derived from 7-oxodeoxycholic acid. It is a bile acid taurine conjugate, a 3alpha-hydroxy steroid, a 7-oxo steroid, a 12alpha-hydroxy steroid and a monocarboxylic acid amide. It derives from a taurodeoxycholic acid. It is a conjugate acid of a 7-oxotaurodeoxycholate.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Bile Acid Biosynthesis
Research has explored the metabolic pathways of oxocholanic acids, including 3,12-dihydroxy-7-oxocholanoyltaurine. Studies have shown that in rat liver, the 3-oxo group of oxocholanic acids is reduced to 3 alpha-hydroxy metabolites, while the 7-oxo group is partially excreted unchanged or as 7 alpha-hydroxy metabolites (Anwer & Hegner, 1982). This research provides valuable insights into the metabolism of bile acids, which are crucial for digestion and absorption of dietary fats.
Role in Neurological Disorders
Research involving dihydroxyoxocholestenoic acids, related to 3,12-dihydroxy-7-oxocholanoyltaurine, has been conducted to understand their presence in human cerebrospinal fluid and plasma. These studies found that even in cases of cerebrotendinous xanthomatosis, where bile acid biosynthesis is disrupted, certain oxocholestenoic acids were still synthesized. This indicates a potential role of these acids in neurological disorders (Abdel-Khalik et al., 2018).
Effects on Biliary Lipid Secretion
In studies involving dogs, it was observed that 3,12-dihydroxy-7-oxocholanoyltaurine affected bile flow and biliary lipid secretion. This compound was secreted efficiently in bile and exhibited effects on lipid secretion (Danzinger et al., 1984). Such findings are critical for understanding the role of bile acids in lipid metabolism and liver function.
Applications in Drug Solubility
The conjugation of amino acids with bile acids, including derivatives of 3,12-dihydroxy-7-oxocholanoyltaurine, has been explored to enhance the solubility and dissolution of poorly water-soluble drugs like indomethacin and phenylbutazone. This research suggests potential pharmaceutical applications of these bile acids (Tripathi et al., 1992).
Structural Studies and Crystallography
Crystal structure studies of oxo-cholic acids, closely related to 3,12-dihydroxy-7-oxocholanoyltaurine, have been conducted to understand their molecular aggregations and interactions. These studies reveal the supramolecular architectures formed by these acids, contributing to the understanding of their physical and chemical properties (Bertolasi et al., 2005).
Propiedades
Nombre del producto |
3,12-Dihydroxy-7-oxocholanoyltaurine |
|---|---|
Fórmula molecular |
C26H43NO7S |
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H43NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-20,22,24,28,30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,22+,24+,25+,26-/m1/s1 |
Clave InChI |
VXWYZDSFMHCNQA-UUGCEIAESA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
3 alpha,12 alpha-dihydroxy-7-keto-5 beta-cholanoyltaurine 3,12-dihydroxy-7-oxocholanoyltaurine 3,12-HOCT tauro-3 alpha,12 alpha-dihydroxy-7-keto-5-beta-cholanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)

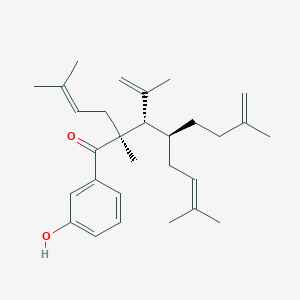
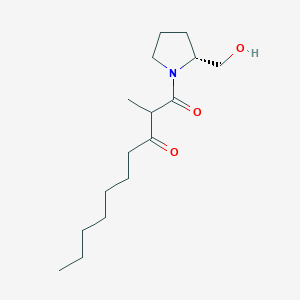
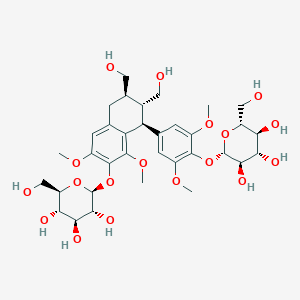
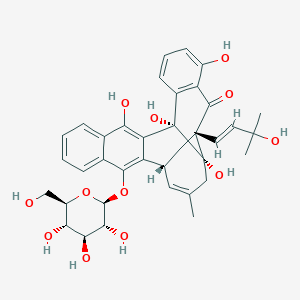
![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)


